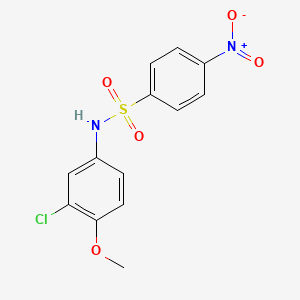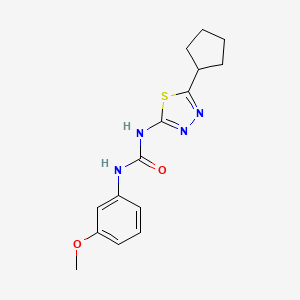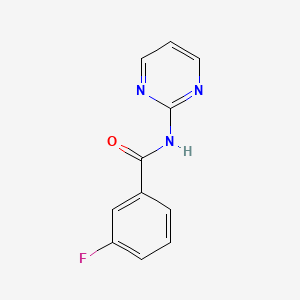
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. It has also been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have potent activity against cancer cells, viruses, and bacteria, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity and reduce potential side effects.
Direcciones Futuras
There are several future directions for the research of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole. One direction is to further study its mechanism of action to optimize its activity and reduce potential side effects. Another direction is to explore its potential as a drug candidate for the treatment of other diseases. Additionally, it may be beneficial to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety in vivo. Finally, it may be useful to explore its potential applications in other fields, such as agriculture or material science.
Conclusion
In conclusion, 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has shown significant potential in scientific research due to its various applications. It has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of various diseases. Although the mechanism of action is not fully understood, it has been shown to have potent activity against cancer cells, viruses, and bacteria. Further research is needed to optimize its activity and reduce potential side effects, explore its potential as a drug candidate for other diseases, and investigate its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has been achieved using different methods. One of the most common methods is the reaction of 1,2-diaminobenzene with 3-methyl-1-butanol and trifluoromethyl iodide in the presence of a catalyst such as copper iodide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole has shown potential in scientific research due to its various applications. One of the main applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to have anticancer, antiviral, and antibacterial activities.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)7-8-18-11-6-4-3-5-10(11)17-12(18)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMBALGCJHYWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)